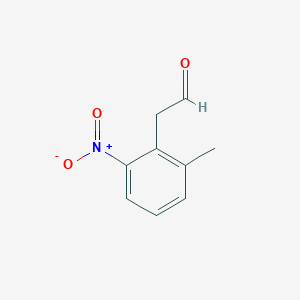
2-(2-Methyl-6-nitrophenyl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyl-6-nitrophenyl)acetaldehyde is an organic compound characterized by the presence of a nitro group, a methyl group, and an aldehyde group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-6-nitrophenyl)acetaldehyde can be achieved through several methods. One common approach involves the condensation of 2-nitrobenzaldehyde with acetaldehyde in the presence of a catalyst such as piperidine. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and purification apply. Industrial-scale production would likely involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
2-(2-Methyl-6-nitrophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: 2-(2-Methyl-6-nitrophenyl)acetic acid
Reduction: 2-(2-Methyl-6-aminophenyl)acetaldehyde
Substitution: Various substituted derivatives depending on the electrophile used
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly those with nitro and aldehyde functionalities.
Biology: Studying the reactivity of the nitro group and its effects on biological systems.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Use in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2-Methyl-6-nitrophenyl)acetaldehyde involves its functional groups:
Aldehyde Group: The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions.
Nitro Group: The nitro group is electron-withdrawing, affecting the reactivity of the aromatic ring and the aldehyde group.
Molecular Targets and Pathways: The compound can interact with various nucleophiles and electrophiles, leading to the formation of different products depending on the reaction conditions.
類似化合物との比較
Similar Compounds
2-(2-Nitrophenyl)acetaldehyde: Lacks the methyl group, affecting its reactivity and properties.
2-(2-Methylphenyl)acetaldehyde: Lacks the nitro group, resulting in different chemical behavior.
2-(2-Methyl-6-nitrophenyl)acetic acid: The aldehyde group is oxidized to a carboxylic acid.
特性
分子式 |
C9H9NO3 |
|---|---|
分子量 |
179.17 g/mol |
IUPAC名 |
2-(2-methyl-6-nitrophenyl)acetaldehyde |
InChI |
InChI=1S/C9H9NO3/c1-7-3-2-4-9(10(12)13)8(7)5-6-11/h2-4,6H,5H2,1H3 |
InChIキー |
FKAASAHOSUQERJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


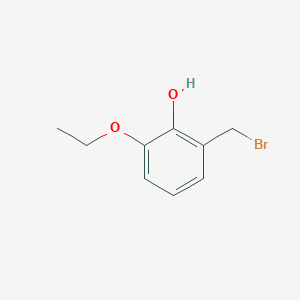
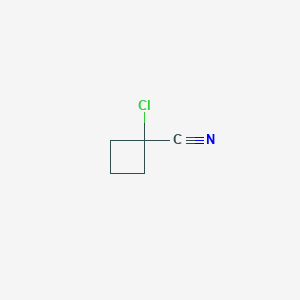
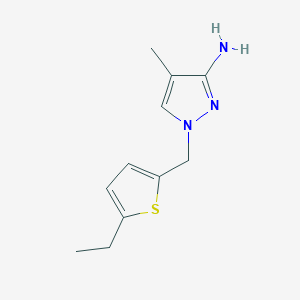
![5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol](/img/structure/B13573838.png)

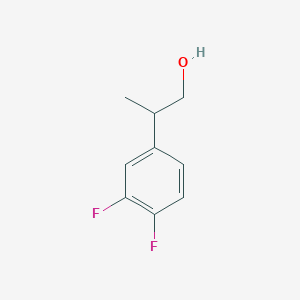
![2-[(Tert-butoxy)carbonyl]-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylicacid](/img/structure/B13573857.png)
![(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13573861.png)

![2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13573878.png)
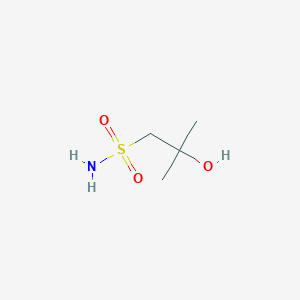


![3-Chloro-7-fluorobenzo[d]isothiazole](/img/structure/B13573904.png)
